2,3-Dichloro-5,6-dimethylphenol
Description
2,3-Dichloro-5,6-dimethylphenol (CAS: Not explicitly listed in evidence) is a chlorinated phenolic compound featuring chlorine atoms at positions 2 and 3 and methyl groups at positions 5 and 5.
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2,3-dichloro-5,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)7(10)8(11)5(4)2/h3,11H,1-2H3 |
InChI Key |
DVCMHVMFRYKGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5,6-dimethylphenol can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
[ \text{C}_6\text{H}_3(\text{CH}_3)_2\text{OH} + 2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2\text{Cl}_2\text{OH} + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and dichromate salts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,3-Dichloro-5,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial formulations.
Industry: Employed in the production of antiseptics, disinfectants, and preservatives.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,6-dimethylphenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial activity is primarily due to the presence of chlorine atoms, which enhance the compound’s ability to penetrate and disrupt cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3-Dichloro-5,6-dimethylphenol with structurally or functionally related phenolic derivatives:
Key Findings :
Substituent Effects on Reactivity: Chlorine atoms enhance electrophilic substitution reactivity, as seen in DDQ-mediated dehydrogenation reactions . Methyl groups at positions 5 and 6 in the target compound likely sterically hinder reactions at adjacent positions. Methoxy groups (e.g., in 2,6-dimethoxyphenol) increase electron density, making these compounds less reactive toward electrophiles but useful in flavoring .
Biological Activity: 3-Amino-2,6-dimethylphenol exhibits significant dermal absorption and metabolic pathways (O-sulfation, N-acetylation), unlike chlorinated analogs . Chlorophenols, including 2,3-dichlorophenol (CAS 576-24-9), are regulated due to systemic toxicity and environmental persistence .
Analytical Utility: 4-Chloro-2,6-dimethylphenol is a critical derivatization agent for quantifying hypochlorous acid in water, demonstrating the role of chlorine positioning in selective detection .
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